molecular formula C8H5BrFN B1289995 2-(Bromomethyl)-3-fluorobenzonitrile CAS No. 635723-84-1

2-(Bromomethyl)-3-fluorobenzonitrile

Cat. No. B1289995
CAS RN: 635723-84-1
M. Wt: 214.03 g/mol
InChI Key: QCKKUQZIPJBLQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-3-fluorobenzonitrile is a chemical compound that is part of the broader class of benzonitriles, which are aromatic compounds containing a cyano group attached to a benzene ring. This particular compound is characterized by the presence of both a bromomethyl group and a fluorine atom on the benzene ring, which can significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of 2-(Bromomethyl)-3-fluorobenzonitrile and related compounds has been explored in several studies. A scalable synthesis method was developed through the bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of this transformation for producing both aryl bromides and chlorides in good to excellent yields . Another study reported an improved synthesis of a related compound, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, which is a precursor for PET radioligand [18F]SP203, using a new synthon for Sonogashira coupling .

Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)-3-fluorobenzonitrile can be inferred from studies on similar compounds. For instance, a novel dimer of 4-bromo-3-fluorobenzonitrile was crystallized and studied using spectroscopic methods, and computational simulations were used to substantiate the structural analysis findings . These studies often involve techniques like scanning electron microscopy, NBO, and QTAIM analyses to understand the nature and origin of the attractive forces within the crystal structure.

Chemical Reactions Analysis

The reactivity of 2-(Bromomethyl)-3-fluorobenzonitrile can be deduced from the chemical reactions of structurally related compounds. For example, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone was used as a fluorescence derivatization reagent for carboxylic acids, indicating that bromomethyl groups can participate in derivatization reactions . Additionally, the presence of the bromomethyl group in these compounds suggests potential for further functionalization through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)-3-fluorobenzonitrile can be related to those of monofluorobenzonitriles, which have been energetically and structurally studied. The standard molar enthalpies of formation, vaporization, and sublimation were determined for isomers of fluorobenzonitriles, providing insight into their thermodynamic stability . Additionally, spectroscopic studies, such as UV-vis spectroscopy, have been used to correlate the intensities and positions of bands with the thermodynamic properties of these compounds . The presence of the bromomethyl group would likely influence these properties due to its electron-withdrawing nature and steric effects.

Safety And Hazards

The safety data sheet for a similar compound, 2-(Bromomethyl)benzonitrile, indicates that it causes severe skin burns and eye damage, and is toxic if inhaled . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(bromomethyl)-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKKUQZIPJBLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630237
Record name 2-(Bromomethyl)-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-3-fluorobenzonitrile

CAS RN

635723-84-1
Record name 2-(Bromomethyl)-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-3-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-3-fluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(Bromomethyl)-3-fluorobenzonitrile
Reactant of Route 4
Reactant of Route 4
2-(Bromomethyl)-3-fluorobenzonitrile
Reactant of Route 5
2-(Bromomethyl)-3-fluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
2-(Bromomethyl)-3-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.